1-{2-[Cyclohexyl(prop-2-yn-1-yl)amino]acetyl}-3-ethylurea
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Overview
Description
1-{2-[Cyclohexyl(prop-2-yn-1-yl)amino]acetyl}-3-ethylurea is a synthetic organic compound characterized by its unique structure, which includes a cyclohexyl group, a prop-2-yn-1-yl group, and an ethylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[Cyclohexyl(prop-2-yn-1-yl)amino]acetyl}-3-ethylurea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Cyclohexyl(prop-2-yn-1-yl)amine: This step involves the reaction of cyclohexylamine with propargyl bromide in the presence of a base such as potassium carbonate to form cyclohexyl(prop-2-yn-1-yl)amine.
Acetylation: The cyclohexyl(prop-2-yn-1-yl)amine is then acetylated using acetic anhydride to form the corresponding acetylated product.
Urea Formation: The final step involves the reaction of the acetylated product with ethyl isocyanate to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{2-[Cyclohexyl(prop-2-yn-1-yl)amino]acetyl}-3-ethylurea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl or urea moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-{2-[Cyclohexyl(prop-2-yn-1-yl)amino]acetyl}-3-ethylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{2-[Cyclohexyl(prop-2-yn-1-yl)amino]acetyl}-3-ethylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: Shares the cyclohexyl group but lacks the prop-2-yn-1-yl and ethylurea moieties.
Propargylamine: Contains the prop-2-yn-1-yl group but lacks the cyclohexyl and ethylurea moieties.
Ethylurea: Contains the ethylurea moiety but lacks the cyclohexyl and prop-2-yn-1-yl groups.
Uniqueness
1-{2-[Cyclohexyl(prop-2-yn-1-yl)amino]acetyl}-3-ethylurea is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in the individual similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[cyclohexyl(prop-2-ynyl)amino]-N-(ethylcarbamoyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-3-10-17(12-8-6-5-7-9-12)11-13(18)16-14(19)15-4-2/h1,12H,4-11H2,2H3,(H2,15,16,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYTUXKCXAEZGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC(=O)CN(CC#C)C1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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